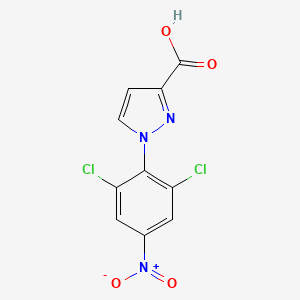![molecular formula C9H17N5O B1517958 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 1156075-72-7](/img/structure/B1517958.png)
2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Übersicht
Beschreibung
2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide, also known as PDEA, is a synthetic compound that has been used in a variety of scientific research applications. PDEA is a potent inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDEA has been studied for its effects on biochemical and physiological processes, and its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and SAR Studies
One study discussed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents. These compounds, including variations with acetamide groups, were evaluated in behavioral animal tests and did not interact with dopamine receptors like clinically available antipsychotic agents. This suggests a novel mechanism of action for these compounds, with implications for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another study focused on pyrazole-acetamide derivatives used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods, and their antioxidant activities were evaluated in vitro, showing significant results. Such research illustrates the compound's utility in developing metal coordination complexes with potential biomedical applications, including as antioxidants (Chkirate et al., 2019).
Synthesis and Biological Activities
Research into the synthesis of novel heterocycles incorporating antipyrine moiety, including pyrazole-acetamide derivatives, has shown these compounds to possess various biological activities. These studies include the development of compounds with antimicrobial and antitumor activities, highlighting the broad potential of such derivatives in pharmaceutical research (Farag et al., 2004).
Heterocyclic Chemistry Applications
The versatility of pyrazole-acetamide derivatives extends into heterocyclic chemistry, where they are used as key intermediates in synthesizing various heterocyclic compounds. These compounds have shown promising antitumor and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Bialy & Gouda, 2011).
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-13(2)4-3-11-9(15)7-14-6-8(10)5-12-14/h5-6H,3-4,7,10H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXTVGBFJDZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)





![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)


![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
